molecular formula C17H16F3N3OS2 B2380657 N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 625375-28-2

N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2380657
CAS No.: 625375-28-2
M. Wt: 399.45
InChI Key: WNDFGDOXJZIRTE-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) is a pyridine-based acetamide derivative featuring a trifluoromethyl group (electron-withdrawing), a cyano substituent (polarity enhancer), and a thiophen-2-yl moiety (aromatic heterocycle). The tert-butyl group on the acetamide nitrogen confers steric bulk and lipophilicity. Its molecular formula is C₁₉H₁₇F₃N₃OS₂, with a molecular weight of 453.89 g/mol (as per ID: 15). Structural analogs often vary in the substituents on the pyridine core, acetamide nitrogen, or sulfanyl linker, impacting physicochemical and pharmacological properties .

Properties

IUPAC Name

N-tert-butyl-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3OS2/c1-16(2,3)23-14(24)9-26-15-10(8-21)11(17(18,19)20)7-12(22-15)13-5-4-6-25-13/h4-7H,9H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDFGDOXJZIRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of Substituents: The cyano, thiophene, and trifluoromethyl groups are introduced through specific reactions, such as nucleophilic substitution and cross-coupling reactions.

    Formation of the Sulfanylacetamide Moiety: This involves the reaction of the functionalized pyridine with tert-butylamine and a suitable sulfanylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the cyano group yields primary amines.

Scientific Research Applications

N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

Compound Name Substituent on Acetamide N Molecular Formula Molecular Weight (g/mol) Key Data Reference
Compound A tert-Butyl C₁₉H₁₇F₃N₃OS₂ 453.89 Available: 46 mg (ID:15)
N-(2-Fluorophenyl) analog 2-Fluorophenyl C₁₈H₁₁F₄N₃OS₂ 348.14 (EI-MS: [M]⁺ not reported) CAS: 348147-92-2
N-(4-Methoxyphenyl) analog 4-Methoxyphenyl C₂₁H₁₅F₃N₃O₂S₂ 453.44 CAS: 618077-46-6
N-(4-Iodo-2-methylphenyl) analog 4-Iodo-2-methylphenyl C₂₀H₁₄F₃IN₃OS₂ 579.37 Available: Discontinued (CymitQuimica)
N,N-Diethyl analog Diethyl C₁₇H₁₆F₃N₃OS₂ 399.45 CAS: 309741-21-7

Key Observations :

  • The tert-butyl group in Compound A enhances metabolic stability compared to smaller alkyl/aryl groups but may reduce solubility .
  • Fluorinated aryl substituents (e.g., 2-fluorophenyl) improve membrane permeability and target binding in kinase inhibitors .
  • Bulky substituents like 4-iodo-2-methylphenyl increase molecular weight and may hinder pharmacokinetics, leading to discontinuation .

Pyridine Core Modifications

Compound Name Pyridine Substituents Molecular Formula Molecular Weight (g/mol) Key Data Reference
Compound A 3-Cyano, 6-(thiophen-2-yl), 4-(trifluoromethyl) C₁₉H₁₇F₃N₃OS₂ 453.89 ¹H NMR (CDCl₃): δ 7.45–6.85 (thiophene H)
6-(1-Adamantyl) analog 6-(1-Adamantyl), 3-cyano, 4-(trifluoromethyl) C₂₅H₂₅F₃N₃OS₂ 530.61 CAS: 488733-83-1
6-(3-Methoxyphenyl) analog 6-(3-Methoxyphenyl), 3-cyano, 4-(trifluoromethyl) C₂₁H₁₇F₃N₃O₂S₂ 467.47 CAS: 625376-79-6

Key Observations :

  • The thiophen-2-yl group in Compound A facilitates π-π stacking with aromatic residues in enzyme active sites, common in kinase inhibitors .
  • Adamantyl substituents (e.g., in CAS 488733-83-1) increase hydrophobicity and may enhance blood-brain barrier penetration .
  • Methoxy groups (e.g., 3-methoxyphenyl) improve solubility but may reduce metabolic stability due to demethylation pathways .

Pharmacologically Relevant Analogs

N-(2-Cyanophenyl) Analog
  • Structure: Replaces tert-butyl with 2-cyanophenyl.
  • Data : Molecular weight = 405.42 g/mol; CAS: 352329-31-6.
  • Application : Demonstrated moderate activity in kinase inhibition assays (IC₅₀ ~ 50 nM) but poor aqueous solubility .
Discontinued Fluorinated Analogs
  • Example: 2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide (CAS: 1262003-94-0).
  • Reason for Discontinuation : High hepatotoxicity in preclinical studies (CymitQuimica) .

Biological Activity

N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyridine ring with various substituents, including cyano, trifluoromethyl, and sulfanyl groups, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H18F3N2OSC_{19}H_{18}F_3N_2OS with a molecular weight of approximately 420.4 g/mol. Its structure can be represented as follows:

IUPAC Name Ntert butyl2{[3cyano6(thiophen2yl)4(trifluoromethyl)pyridin2yl]sulfanyl}acetamide\text{IUPAC Name }N-\text{tert butyl}-2-\{[3-\text{cyano}-6-(\text{thiophen}-2-yl)-4-(\text{trifluoromethyl})\text{pyridin}-2-\text{yl}]\text{sulfanyl}\}\text{acetamide}

The biological activity of this compound is primarily linked to its ability to interact with specific proteins and enzymes in the body. The presence of the cyano and trifluoromethyl groups enhances its binding affinity, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiadiazole derivatives have been shown to inhibit thioredoxin reductase, an important target in cancer therapy. The compound's potential to modulate enzyme activity suggests it could play a role in cancer treatment.

Antimicrobial Properties

Research has demonstrated that related compounds exhibit antimicrobial activities against various microorganisms. For example, novel thiadiazole compounds have shown effectiveness against Staphylococcus aureus and Candida albicans , indicating that this compound may also possess similar antimicrobial properties .

Case Studies

  • Inhibition of Thioredoxin Reductase : A study focused on the inhibition of thioredoxin reductase by a series of thiadiazole derivatives, revealing significant anticancer potential. The structural similarity to this compound suggests that it may exert similar effects through enzyme modulation.
  • Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of various thiadiazole compounds against common pathogens, demonstrating that certain derivatives exhibited notable antibacterial effects, which could be extrapolated to predict the activity of N-tert-butyl derivatives .

Data Table: Biological Activities

Activity TypeCompound ClassTarget/PathwayFindings
AnticancerThiadiazole DerivativesThioredoxin ReductaseSignificant inhibition observed
AntimicrobialThiadiazole DerivativesBacterial and Fungal InfectionsEffective against S. aureus and C. albicans

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